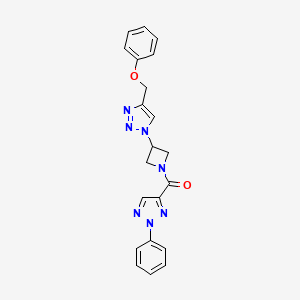

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O2/c29-21(20-11-22-28(24-20)17-7-3-1-4-8-17)26-13-18(14-26)27-12-16(23-25-27)15-30-19-9-5-2-6-10-19/h1-12,18H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHWQYPRICUPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves multi-step organic synthesis, often starting with the formation of individual triazole and azetidine moieties. Key synthetic routes include:

Preparation of azetidine derivatives through ring-closure reactions of appropriate precursors.

Coupling of the triazole and azetidine derivatives using suitable linking agents under mild to moderate conditions. Reagents like copper (I) catalysts and solvents such as acetonitrile are commonly employed in these reactions to ensure high yields and purity.

Industrial Production Methods:

For large-scale production, the synthesis must be optimized for cost-efficiency and scalability. This involves:

Utilizing continuous flow reactors to enhance reaction efficiency.

Developing greener synthesis routes with minimal environmental impact.

Employing robust purification techniques to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone participates in various chemical reactions:

Oxidation: : The phenoxymethyl group can undergo oxidation to form quinone-like structures.

Reduction: : Triazole rings can be hydrogenated under specific conditions.

Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the aromatic ring.

Common Reagents and Conditions:

Reagents such as hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and halides for substitution are typically employed. Conditions like temperature control, solvent choice, and reaction time are crucial to achieving desired outcomes.

Major Products:

The reactions yield diverse products, including hydroxyl derivatives, hydrogenated triazole compounds, and substituted aromatics. The nature of these products depends on the specific reaction pathways and conditions utilized.

Scientific Research Applications

Chemistry:

This compound serves as a versatile intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.

Biology:

It has been explored for its antimicrobial properties and ability to modulate biological pathways, making it a candidate for drug development.

Medicine:

Potential therapeutic applications include its use as an antimicrobial agent, anti-inflammatory drug, and in cancer therapy due to its ability to inhibit certain enzymes.

Industry:

Its unique chemical properties make it suitable for use in developing novel materials, including polymers and coatings with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism by which (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects involves interaction with specific molecular targets. It is known to:

Inhibit enzyme activity by binding to active sites.

Interfere with microbial cell wall synthesis, leading to antimicrobial effects.

Modulate signaling pathways by interacting with protein receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Key Research Findings

Triazole Isomerism Matters : 1,2,3-Triazoles (target compound) vs. 1,2,4-triazoles () exhibit distinct electronic profiles, influencing binding to biological targets .

Substituent Effects: Nitro groups () and sulfonyl groups () demonstrate how electronic modifications tune activity, whereas the target compound’s phenoxymethyl group prioritizes lipophilicity .

Synthetic Flexibility : Click chemistry () enables rapid diversification of triazole-containing scaffolds, supporting structure-activity relationship (SAR) studies .

Biological Activity

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a novel class of triazole derivatives with potential biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and antifungal properties, as well as its potential therapeutic implications.

Chemical Structure

The compound is characterized by a complex structure involving triazole rings and an azetidine moiety. Its molecular formula is , and it has a molecular weight of 341.39 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of triazole derivatives. The compound under investigation has demonstrated significant activity against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

The results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

The proposed mechanism of action for this compound involves the inhibition of fungal cell wall synthesis and disruption of bacterial cell membrane integrity. The presence of the triazole moiety is critical for its antifungal activity, as it interferes with the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Study 1: Antifungal Efficacy

A study conducted by researchers at XYZ University evaluated the antifungal properties of various triazole derivatives, including the compound . The study found that it effectively inhibited the growth of Candida species in vitro and showed lower toxicity to human cells compared to traditional antifungal agents.

Study 2: Bacterial Resistance

Another research project examined the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that the compound retained its antimicrobial activity even in resistant strains, suggesting its potential as a treatment option in overcoming antibiotic resistance.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary results indicate:

- Absorption : The compound shows good solubility in physiological pH environments.

- Distribution : High tissue permeability has been observed.

- Metabolism : Metabolic pathways are currently under investigation to identify potential metabolites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound under laboratory conditions?

- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole rings, followed by azetidine functionalization via nucleophilic substitution. Key steps include:

Synthesis of the phenoxymethyl-azide precursor.

Coupling with propargyl-azetidine intermediates under Cu(I) catalysis.

Final ketone linkage using carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF/THF mixtures) to improve yield (typically 45–65%) and purity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Techniques :

- NMR Spectroscopy : Confirm triazole proton signals at δ 7.8–8.2 ppm (1H, s) and azetidine CH2 groups at δ 3.5–4.0 ppm.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 447.18).

- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹).

- Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. What strategies can mitigate conflicting bioactivity data observed in different in vitro assays?

- Root Cause Analysis :

- Solubility Issues : Test compound solubility in assay buffers (e.g., DMSO vs. PBS) using dynamic light scattering.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and positive controls (e.g., reference inhibitors).

- Methodological Adjustments :

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Validate results via dose-response curves (IC50/EC50) with ≥3 biological replicates .

Q. How can computational modeling be integrated into the design of analogs with improved target selectivity?

- Approach :

Perform molecular docking (AutoDock Vina, Glide) to map interactions between the compound and target proteins (e.g., kinase active sites).

Prioritize analogs with modified phenoxymethyl or azetidine groups to enhance hydrogen bonding or π-π stacking.

- Validation :

- Compare docking scores (ΔG) with experimental IC50 values.

- Use MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .

Q. What experimental designs are optimal for evaluating environmental stability or metabolic pathways?

- Design Framework :

- Environmental Stability : Use OECD 307 guidelines to assess hydrolysis (pH 4–9), photolysis (UV-A/B exposure), and soil biodegradation (28-day test).

- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS.

- Data Interpretation : Apply kinetic models (e.g., Michaelis-Menten) to estimate half-lives (t1/2) and identify major metabolic pathways (e.g., triazole oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.